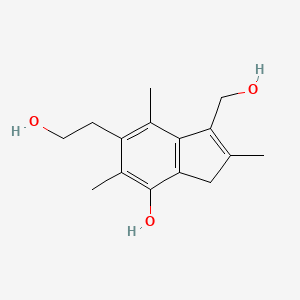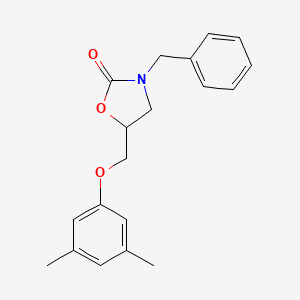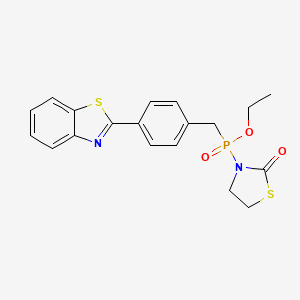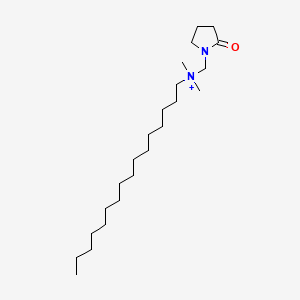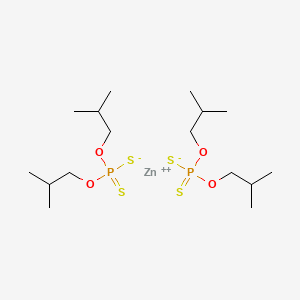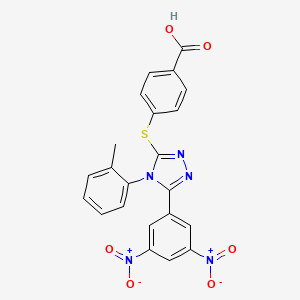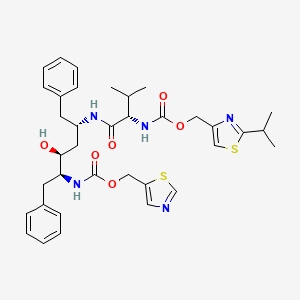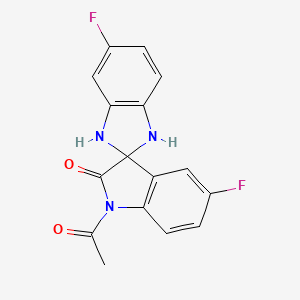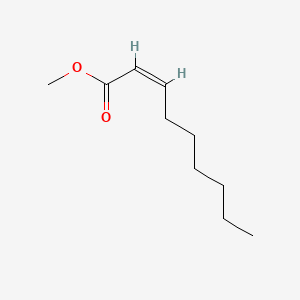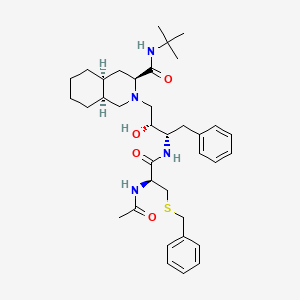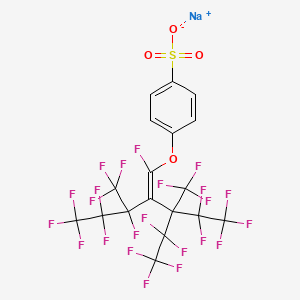![molecular formula C38H50N6O5S2 B12748082 thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate CAS No. 165314-94-3](/img/structure/B12748082.png)
thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice. Common synthetic routes may include:
Step 1: Formation of the tetraazatetradecanoic acid backbone through a series of amide bond formations.
Step 2: Introduction of the hydroxyl and thiazolyl groups via nucleophilic substitution reactions.
Step 3: Final esterification to form the thiazolylmethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazolyl and phenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, the thiazolyl group may interact with enzyme active sites, while the phenylmethyl groups could facilitate binding to hydrophobic pockets in proteins. The exact pathways would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar backbones but different functional groups.
Thiazolylmethyl esters: Compounds with similar ester groups but different core structures.
Propriétés
Numéro CAS |
165314-94-3 |
|---|---|
Formule moléculaire |
C38H50N6O5S2 |
Poids moléculaire |
735.0 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[ethyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C38H50N6O5S2/c1-6-44(21-30-23-50-36(41-30)26(4)5)37(47)43-34(25(2)3)35(46)40-29(17-27-13-9-7-10-14-27)19-33(45)32(18-28-15-11-8-12-16-28)42-38(48)49-22-31-20-39-24-51-31/h7-16,20,23-26,29,32-34,45H,6,17-19,21-22H2,1-5H3,(H,40,46)(H,42,48)(H,43,47)/t29-,32-,33-,34-/m0/s1 |
Clé InChI |
SOHAIWDCPDZJRF-UYDQTSAYSA-N |
SMILES isomérique |
CCN(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canonique |
CCN(CC1=CSC(=N1)C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


